![molecular formula C11H7ClF3N3O2 B1371023 Acide 1-[4-chloro-3-(trifluorométhyl)phényl]-5-méthyl-1H-1,2,3-triazole-4-carboxylique CAS No. 1097050-88-8](/img/structure/B1371023.png)
Acide 1-[4-chloro-3-(trifluorométhyl)phényl]-5-méthyl-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . It also contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could influence properties like electronegativity and stability .Applications De Recherche Scientifique
Synthèse des thiooxazolidinones
Ce composé est utilisé dans la synthèse des 5-méthyl-3-aryl-2-thiooxazolidin-4-ones . Ces composés hétérocycliques ont suscité un intérêt en raison de leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes, antitumorales et anti-inflammatoires.
Développement de médicaments antituberculeux
Le composé sert de réactif dans la création d'analogues de PA-824 , qui sont étudiés pour leur utilisation comme médicaments antituberculeux. Ces analogues sont conçus pour inhiber la synthèse de composants essentiels de la paroi cellulaire de la bactérie Mycobacterium tuberculosis.
Recherche sur le cancer
En recherche sur le cancer, le composé est impliqué dans la synthèse d'inhibiteurs de la lactate déshydrogénase . Ces inhibiteurs sont étudiés pour leur capacité à perturber la prolifération des cellules cancéreuses en ciblant le métabolisme du lactate, une molécule clé dans la production d'énergie des cellules cancéreuses.
Inhibition du PAI-1
Le composé est également utilisé pour synthétiser des dérivés d'acide nitro-phénoxybenzoïque , qui sont des inhibiteurs puissants de l'inhibiteur de l'activateur du plasminogène-1 (PAI-1). Le PAI-1 joue un rôle important dans divers processus physiologiques, notamment la fibrinolyse et le remodelage tissulaire, et son inhibition présente un intérêt thérapeutique.
Synthèse de dérivés de thiourée
Il est un précurseur dans la synthèse de la N-(5'-désoxy-3'-O-tert-butyldiméthylsilyl-β-D-thymidin-5'-yl)-N'-(4-chloro-3-trifluorométhylphényl)-thiourée , un composé qui pourrait avoir des applications dans les analogues de nucléosides et la recherche antivirale.
Production de dérivés d'urée
Enfin, le composé est utilisé pour produire de la [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urée] et de la trans-1-(4-chloro-3-trifluorométhyl-phényl)-3-(4-hydroxy-cyclohexyl)-urée . Ces dérivés d'urée sont étudiés pour leur utilisation potentielle dans divers domaines, notamment l'agriculture et les produits pharmaceutiques, en raison de leurs diverses activités biologiques.
Mécanisme D'action
Target of Action
Related compounds have been shown to have analgesic effects, suggesting potential targets within the pain signaling pathway .
Mode of Action
It’s worth noting that similar compounds have been shown to have analgesic effects, indicating that they may interact with targets in the pain signaling pathway to alleviate pain .
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting that they may influence pathways related to pain perception and response .
Pharmacokinetics
Related compounds have been described as having potent analgesic efficacy and a duration of action ranging from ultrashort to long , which may suggest favorable pharmacokinetic properties.
Result of Action
These compounds were found to be effective in relieving pain in the presence of naloxone, suggesting that they may act through opioid-independent systems .
Analyse Biochimique
Biochemical Properties
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis . The interaction between 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and STAT3 is mediated through the SHP-1 dependent pathway, leading to the inactivation of STAT3 and induction of apoptosis . Additionally, this compound does not inhibit kinase activity, which suggests a specific mode of action .
Cellular Effects
The effects of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound demonstrates dose-dependent suppression of cell viability . It induces potent apoptotic activity by downregulating the phosphorylation of STAT3 and its downstream proteins, such as cyclin D1 and survivin . These effects highlight the compound’s potential as an anticancer agent, as it influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to STAT3 and inhibits its phosphorylation, leading to the inactivation of STAT3 and subsequent induction of apoptosis . This mechanism is mediated through the SHP-1 dependent pathway, which does not involve the inhibition of kinase activity . The changes in gene expression resulting from the inactivation of STAT3 further contribute to the compound’s anticancer effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been observed in laboratory settings. Studies have shown that the compound remains stable over time and retains its biological activity . The long-term effects on cellular function include sustained suppression of cell viability and induction of apoptosis in cancer cells . These findings suggest that the compound is suitable for extended use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages. Higher doses of the compound have been associated with increased apoptotic activity and suppression of tumor growth . At very high doses, toxic effects may be observed, indicating the importance of determining an optimal dosage range for therapeutic use . These studies highlight the compound’s potential as an anticancer agent and the need for careful dosage optimization.
Metabolic Pathways
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is involved in specific metabolic pathways that contribute to its biological activity. The compound interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These processes ensure that the compound reaches its site of action and exerts its therapeutic effects. Additionally, the compound’s distribution within the body can influence its pharmacokinetics and overall efficacy .
Subcellular Localization
The subcellular localization of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with its intended targets and exerts its biological effects. Understanding the subcellular localization of the compound can provide insights into its mode of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-9(10(19)20)16-17-18(5)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJQVCNYKTYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127555 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1097050-88-8 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1097050-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)

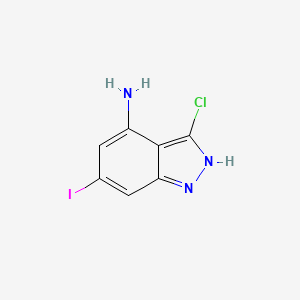
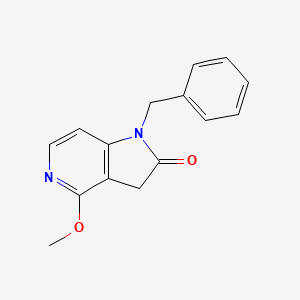

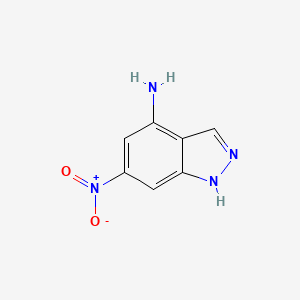
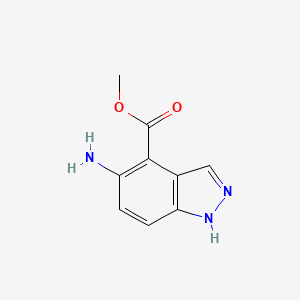
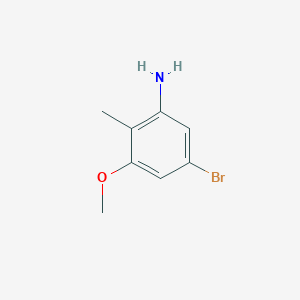

![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
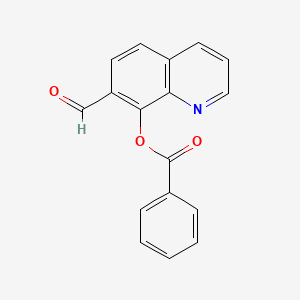
![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)